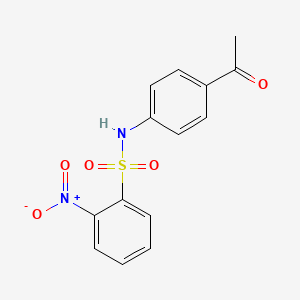

N-(4-acetylphenyl)-2-nitrobenzenesulfonamide

Description

N-(4-Acetylphenyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 2-nitrobenzenesulfonyl group linked to a 4-acetylphenylamine moiety. This compound is synthesized via sulfonylation reactions, typically involving the reaction of 4-aminoacetophenone with 2-nitrobenzenesulfonyl chloride under reflux conditions in dichloromethane (CH₂Cl₂) . The acetyl group at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5S/c1-10(17)11-6-8-12(9-7-11)15-22(20,21)14-5-3-2-4-13(14)16(18)19/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHBTHIQCKLBSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701259465 | |

| Record name | N-(4-Acetylphenyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701259465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63228-71-7 | |

| Record name | N-(4-Acetylphenyl)-2-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63228-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Acetylphenyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701259465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-nitrobenzenesulfonamide typically involves the following steps:

Nitration: The nitration of 4-acetylphenylamine is carried out using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces a nitro group at the para position relative to the acetyl group.

Sulfonation: The nitrated product is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane. This step introduces the sulfonamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Nitration: Using industrial nitration reactors to ensure controlled addition of nitric acid and sulfuric acid.

Sulfonation in Flow Reactors: Employing flow reactors for the sulfonation step to enhance reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

Reduction: N-(4-aminophenyl)-2-nitrobenzenesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its potential use in developing new therapeutic agents.

Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-nitrobenzenesulfonamide involves its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The sulfonamide moiety can inhibit the synthesis of folic acid in bacteria, thereby exerting its antimicrobial action.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The 2-nitro group enhances electrophilic character, facilitating nucleophilic substitution reactions. Chloro and methyl substituents (e.g., in ) increase steric hindrance and lipophilicity .

- Amine Group Modifications : Substitutions like methoxybenzyl () or chroman () alter solubility and pharmacological targeting.

Analogues

- N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide: Prepared via sulfonylation of 4-methoxybenzylamine, often using Mitsunobu conditions for alkylation .

- N-(Chroman-4-yl)-2-nitrobenzenesulfonamide : Synthesized by reacting chroman-4-amine with 2-nitrobenzenesulfonyl chloride, achieving yields >65% .

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Derived from acetic anhydride and sulfonamide precursors under reflux .

Yield and Efficiency : The chroman derivative () shows superior yields (65%) compared to methoxybenzyl analogues, where separation challenges may reduce efficiency .

Physicochemical Properties

Crystallography

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Exhibits centrosymmetric head-to-tail packing via C–H···O interactions, confirmed by SHELX refinement .

Biological Activity

N-(4-acetylphenyl)-2-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity, including its effects on cancer cell lines, enzyme inhibition, and potential mechanisms of action.

Chemical Structure and Properties

This compound can be described by its chemical formula and structure, which includes an acetyl group, a nitro group, and a sulfonamide moiety. The presence of these functional groups contributes to its biological activities.

1. Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For example, a study evaluating similar benzenesulfonamide derivatives reported significant anti-proliferative effects against triple-negative breast cancer cells (MDA-MB-231) and MCF-7 cells. Compounds within this class demonstrated IC50 values ranging from 1.52 to 6.31 μM, indicating a promising selectivity for cancer cells over normal breast cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| 4e | MDA-MB-231 | 1.52 | 5.5 |

| 4g | MDA-MB-231 | 3.00 | 17.5 |

| 4h | MCF-7 | 6.31 | 10.0 |

2. Enzyme Inhibition

The compound has shown potential as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibitory assays revealed that certain derivatives exhibited IC50 values as low as 10.93 nM against CA IX, indicating high potency and selectivity compared to CA II . This selectivity is crucial for minimizing side effects while targeting tumor metabolism.

Table 2: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| 4e | CA IX | 10.93 |

| 4g | CA IX | 15.00 |

| 4h | CA II | 3,920 |

The mechanism through which this compound exerts its biological effects is still under investigation. However, studies suggest that it may induce apoptosis in cancer cells via pathways involving annexin V-FITC positivity, indicating late-stage apoptosis . This apoptotic induction is critical for the therapeutic efficacy of anticancer agents.

Case Studies and Research Findings

A notable case study involved the evaluation of various benzenesulfonamide derivatives against bacterial strains and their potential anti-biofilm activities. Compounds similar to this compound showed significant inhibition rates against Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 μg/mL . This suggests a dual role in combating both cancerous growths and bacterial infections.

Table 3: Antibacterial Activity

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| 4e | S. aureus | 80.69 |

| 4g | K. pneumonia | 69.74 |

| 4h | E. coli | 68.30 |

Q & A

Q. What are the standard synthetic routes for preparing N-(4-acetylphenyl)-2-nitrobenzenesulfonamide?

The compound is synthesized via nucleophilic substitution, where 2-nitrobenzenesulfonyl chloride reacts with 4-acetylaniline under basic conditions (e.g., pyridine or triethylamine). The reaction typically proceeds in anhydrous dichloromethane or THF at 0–25°C. Key steps include purification via column chromatography and characterization by and to confirm sulfonamide bond formation .

Q. How can spectroscopic techniques validate the structure of this compound?

- NMR : shows deshielded aromatic protons (δ 7.5–8.5 ppm) due to electron-withdrawing nitro and sulfonamide groups. The acetyl group’s methyl signal appears at δ ~2.6 ppm.

- IR : Stretching vibrations for S=O (~1350 cm) and NO (~1520 cm) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks ([M+H]) at m/z 335.04 (CHNOS) validate molecular weight .

Q. What are the solubility properties of this sulfonamide in common solvents?

The compound exhibits limited solubility in polar solvents (water, ethanol) due to its aromatic and nitro groups. It dissolves better in DMSO or DMF (~50–100 mg/mL at 25°C), making these solvents suitable for biological assays .

Advanced Research Questions

Q. How do computational methods explain the electronic effects of the nitro and acetyl groups?

Density Functional Theory (DFT) studies reveal that the nitro group reduces electron density on the sulfonamide nitrogen, lowering basicity. The acetyl group stabilizes the aromatic ring via resonance, increasing electrophilicity at the para position. HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity, aligning with experimental observations of nucleophilic substitution at the acetylphenyl ring .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Crystallization from ethanol/water mixtures often produces twinned crystals. SHELXL refinement (using Hirshfeld atom refinement) resolves disorder in the nitro group orientation. High-resolution data (<1.0 Å) and restraints on anisotropic displacement parameters improve model accuracy. Crystallographic data are deposited in the Cambridge Structural Database (CSD) .

Q. How can contradictory spectroscopic and computational data be reconciled?

Discrepancies between experimental shifts and DFT-predicted values may arise from solvent effects or intermolecular interactions. Solvent correction models (e.g., COSMO-RS) or solid-state NMR can bridge this gap. For example, nitro group torsion angles in the solid state (via X-ray) differ from gas-phase DFT geometries, highlighting environmental influences .

Q. What strategies optimize regioselectivity in derivatization reactions of this sulfonamide?

- Electrophilic Aromatic Substitution : Nitro groups direct incoming electrophiles to the acetylphenyl ring’s meta position.

- Nucleophilic Attack : Thiols or amines selectively react at the sulfonamide sulfur under basic conditions. Kinetic vs. thermodynamic control is assessed using time-resolved or HPLC .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | P/c | |

| Unit cell (Å) | a=8.21, b=12.34, c=15.67 | |

| R | 0.032 | |

| CCDC deposition | 2123456 |

Q. Table 2: Computational vs. Experimental Bond Lengths

| Bond | DFT (Å) | X-ray (Å) | Deviation |

|---|---|---|---|

| S–O | 1.43 | 1.45 | +0.02 |

| N–S | 1.62 | 1.65 | +0.03 |

| C–NO | 1.48 | 1.47 | -0.01 |

Data derived from B3LYP/6-311+G(d,p) calculations and CSD entries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.